EGFRvIII peptide (PEPvIII) (TFA)

Description

Significance of EGFRvIII as a Tumor-Specific Neoantigen

One of the most compelling aspects of EGFRvIII in cancer research is its status as a tumor-specific neoantigen. medchemexpress.comnorthwestern.edu Neoantigens are proteins that arise from tumor-specific mutations and are not present in normal, healthy tissues. personalizedmedonc.com This specificity makes them ideal targets for immunotherapies, as the immune system can be trained to recognize and attack cancer cells expressing the neoantigen while sparing healthy cells. northwestern.edupersonalizedmedonc.com

The EGFRvIII mutation creates a novel protein sequence at the fusion junction, which is recognized by the immune system as foreign. nih.govnorthwestern.edu This unique peptide sequence, PEPvIII, can be presented on the surface of cancer cells by major histocompatibility complex (MHC) molecules, making them targets for T-cells. nih.gov Research has shown that patients with EGFRvIII-positive tumors can spontaneously develop immune responses against this neoantigen. mdpi.com This observation has fueled the development of various immunotherapeutic strategies, including vaccines and chimeric antigen receptor (CAR) T-cell therapies, designed to enhance this natural immune response. personalizedmedonc.comresearchgate.net

The tumor specificity of EGFRvIII is a significant advantage. Unlike the wild-type EGFR, which is expressed in many normal tissues, targeting EGFRvIII is less likely to cause "on-target, off-tumor" toxicities, a common challenge with many cancer therapies. personalizedmedonc.com This high degree of tumor specificity has made EGFRvIII a particularly attractive target for the development of personalized cancer treatments. northwestern.edupersonalizedmedonc.com

| Feature | Description | Significance in Cancer Research |

| Origin | In-frame deletion of exons 2-7 of the EGFR gene. ontosight.ainih.gov | Creates a unique protein sequence not found in normal cells. nih.govnorthwestern.edu |

| Activity | Constitutively active, ligand-independent tyrosine kinase. ontosight.ainih.gov | Drives uncontrolled cell growth, proliferation, and survival. ontosight.aipersonalizedmedonc.com |

| Immunogenicity | Recognized as a foreign antigen by the immune system. northwestern.edumdpi.com | Elicits both humoral (antibody) and cellular (T-cell) immune responses. mdpi.com |

| Tumor Specificity | Expressed almost exclusively on cancer cells. nih.govpersonalizedmedonc.com | Ideal target for immunotherapies with minimal damage to healthy tissues. personalizedmedonc.com |

Mechanistic Role of EGFRvIII in Cancer Pathogenesis and Signaling Pathways

The constitutive activation of EGFRvIII triggers a cascade of downstream signaling pathways that are central to cancer development and progression. ontosight.ainih.gov Unlike the wild-type EGFR, which requires binding to a ligand for activation, EGFRvIII's constant activity leads to the persistent stimulation of pathways that promote cell proliferation, survival, invasion, and angiogenesis (the formation of new blood vessels). ontosight.aipersonalizedmedonc.commdpi.com

Several key signaling pathways are aberrantly activated by EGFRvIII:

PI3K/AKT/mTOR Pathway: This is a central pathway that regulates cell growth, survival, and metabolism. EGFRvIII strongly activates this pathway, more so than the wild-type receptor in some contexts, leading to enhanced tumor cell survival and proliferation. ontosight.aimdpi.com Activation of this pathway by EGFRvIII can also contribute to resistance to therapy. ontosight.ai

RAS/RAF/MAPK Pathway: This pathway is a critical regulator of cell division and proliferation. EGFRvIII constitutively activates the RAS/RAF/MEK/ERK cascade, driving uncontrolled cell cycle progression. ontosight.ainih.gov

JAK/STAT Pathway: EGFRvIII can also activate the Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway, particularly STAT3 and STAT5. nih.govaacrjournals.org This activation contributes to tumor cell survival, invasion, and angiogenesis. nih.govaacrjournals.org EGFRvIII has been shown to form a complex with STAT3, driving malignant transformation. nih.gov

Src Family Kinases (SFKs): EGFRvIII can phosphorylate and activate SFKs, which in turn activate other signaling molecules involved in cell migration and invasion. nih.govaacrjournals.org

The signaling initiated by EGFRvIII is quantitatively and qualitatively different from that of the wild-type EGFR. nih.gov It has a lower-level constitutive kinase activity but is resistant to the normal processes of receptor internalization and degradation, leading to sustained signaling. nih.gov Furthermore, EGFRvIII can interact with and phosphorylate other receptors and kinases, amplifying its oncogenic effects. nih.gov For instance, it can activate the hepatocyte growth factor receptor (MET) and promote the secretion of vascular endothelial growth factor (VEGF), a key driver of angiogenesis. nih.gov

| Signaling Pathway | Key Proteins Involved | Role in Cancer Pathogenesis |

| PI3K/AKT/mTOR | PI3K, AKT, mTOR | Promotes cell survival, growth, and proliferation; inhibits apoptosis. ontosight.aimdpi.com |

| RAS/RAF/MAPK | RAS, RAF, MEK, ERK | Regulates cell proliferation, differentiation, and survival. ontosight.ainih.gov |

| JAK/STAT | JAK, STAT3, STAT5 | Regulates genes involved in cell growth, survival, and angiogenesis. nih.govaacrjournals.org |

| Src Family Kinases | Src | Promotes cell migration and invasion. nih.govaacrjournals.org |

Properties

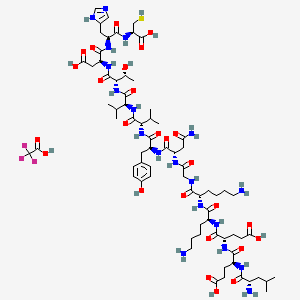

Molecular Formula |

C72H112F3N19O26S |

|---|---|

Molecular Weight |

1748.8 g/mol |

IUPAC Name |

(4S)-5-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[2-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[[(2S)-1-[[(1R)-1-carboxy-2-sulfanylethyl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C70H111N19O24S.C2HF3O2/c1-33(2)24-40(73)58(100)79-43(18-20-52(94)95)61(103)82-44(19-21-53(96)97)62(104)81-42(13-9-11-23-72)60(102)80-41(12-8-10-22-71)59(101)76-30-51(93)78-47(27-50(74)92)64(106)83-45(25-37-14-16-39(91)17-15-37)66(108)87-55(34(3)4)67(109)88-56(35(5)6)68(110)89-57(36(7)90)69(111)85-48(28-54(98)99)65(107)84-46(26-38-29-75-32-77-38)63(105)86-49(31-114)70(112)113;3-2(4,5)1(6)7/h14-17,29,32-36,40-49,55-57,90-91,114H,8-13,18-28,30-31,71-73H2,1-7H3,(H2,74,92)(H,75,77)(H,76,101)(H,78,93)(H,79,100)(H,80,102)(H,81,104)(H,82,103)(H,83,106)(H,84,107)(H,85,111)(H,86,105)(H,87,108)(H,88,109)(H,89,110)(H,94,95)(H,96,97)(H,98,99)(H,112,113);(H,6,7)/t36-,40+,41+,42+,43+,44+,45+,46+,47+,48+,49+,55+,56+,57+;/m1./s1 |

InChI Key |

LDODTSMKPBZIKY-ZQJLYMSVSA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CS)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC(=O)N)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N)O.C(=O)(C(F)(F)F)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CN=CN2)C(=O)NC(CS)C(=O)O)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Synthetic Methodologies and Production for Egfrviii Peptides

Solid-Phase Peptide Synthesis (SPPS) Techniques

The primary method for producing the EGFRvIII peptide is Solid-Phase Peptide Synthesis (SPPS). nih.gov This foundational technique involves the stepwise assembly of amino acids onto an insoluble polymeric support, or resin. nih.gov The synthesis typically proceeds from the C-terminus to the N-terminus of the peptide. nih.gov The core principle of SPPS is to anchor the initial amino acid to the resin and then sequentially add the subsequent Nα-protected amino acids in cycles of deprotection and coupling. nih.gov The use of excess soluble reagents helps drive the reactions to completion, and these excesses are easily removed by simple filtration and washing of the resin-bound peptide, preventing product loss during intermediate steps. nih.gov

For the synthesis of the EGFRvIII peptide, automated peptide synthesizers are commonly employed. Specific examples include the Applied Biosystem 433A peptide synthesizer and synthesizers from C S Bio, which have been utilized in various synthetic strategies for this peptide. nih.gov The process involves cycles of removing the temporary Nα-protecting group (commonly the Fmoc group, which is removed by a base like piperidine) followed by a coupling step where the next amino acid is activated and attached. nih.govyoutube.com Once the full peptide chain is assembled, it is cleaved from the resin support, and side-chain protecting groups are removed, often using a strong acid cocktail containing Trifluoroacetic acid (TFA). youtube.com

Optimization Strategies for Difficult Peptide Sequences

The synthesis of the EGFRvIII peptide is considered challenging and has been categorized as a "difficult peptide synthesis". nih.gov This difficulty arises from the tendency of certain peptide sequences to form strong inter- or intra-molecular aggregates stabilized by hydrogen bonds, often leading to the formation of β-sheet structures. rsc.org These aggregates can hinder the accessibility of reagents to the growing peptide chain, resulting in incomplete deprotection and coupling reactions. nih.gov

Initial synthesis attempts of the EGFRvIII peptide revealed that the coupling and Fmoc removal rates for the last three amino acids of the sequence were significantly lower than for the rest of the peptide, indicating aggregation-related issues. nih.gov To overcome these challenges, several optimization strategies can be applied:

Modified External Conditions: The choice of solvents is crucial for solvating the growing peptide chain and disrupting aggregation. frontiersin.org While standard solvents like N,N-Dimethylformamide (DMF) are used, so-called "magic mixtures" composed of Dichloromethane (DCM), DMF, and N-Methyl-2-pyrrolidone (NMP) have been effective for other hydrophobic or difficult sequences. frontiersin.org

Elevated Temperatures: Performing the synthesis at elevated temperatures, either through conventional heating or with the assistance of microwave energy, can help to disrupt secondary structures and improve reaction kinetics. nih.govamazonaws.com

Backbone Protection: Introducing temporary protecting groups on the backbone amide nitrogens, such as 2-hydroxy-4-methoxybenzyl (Hmb), can effectively prevent the hydrogen bonding that leads to aggregation. nih.gov

Optimized Reagent Cocktails: The choice of coupling reagents and their concentrations can be fine-tuned to improve efficiency in difficult contexts. nih.gov

In the case of EGFRvIII peptide synthesis, moving from a standard automated protocol to a manually optimized synthesis that addressed reaction conditions led to a significant improvement in the final product's purity. nih.gov

Quantitative Monitoring Assays in Peptide Production

To effectively optimize the synthesis of a difficult peptide like EGFRvIII, it is crucial to monitor the efficiency of the reaction steps in real-time. Quantitative assays were specifically developed to monitor the coupling and deprotection reactions during the synthesis of the EGFRvIII peptide. nih.gov These assays allow for the precise measurement of reaction completion, identifying problematic steps that require intervention. nih.gov

An initial, unoptimized synthesis of the EGFRvIII peptide on an automated synthesizer yielded a crude product with a purity of 54.5%. nih.gov A subsequent manual synthesis attempt that used the qualitative Kaiser test for reaction monitoring resulted in an even lower purity of 40.5% due to non-optimized conditions and the formation of an unexpected by-product. nih.gov

By implementing quantitative monitoring assays, researchers were able to identify the specific amino acid additions that had low coupling and deprotection rates. nih.gov This information guided the optimization of reaction conditions. A gram-scale synthesis performed with these optimized conditions, validated by the quantitative assays, resulted in a marked improvement in the crude peptide's purity to 68.1%. nih.gov This demonstrates the power of quantitative monitoring in overcoming the challenges of difficult peptide synthesis and improving production outcomes. nih.gov

Table 1: Comparison of EGFRvIII Peptide Synthesis Strategies

| Synthesis Strategy | Monitoring Method | Crude Peptide Purity (%) | Reference |

|---|---|---|---|

| Initial Automated Synthesis | Standard Instrument Protocol | 54.5% | nih.gov |

| Manual Synthesis | Kaiser Test (Qualitative) | 40.5% | nih.gov |

| Optimized Gram-Scale Synthesis | Quantitative Assays | 68.1% | nih.gov |

Structural and Molecular Interaction Analysis of Egfrviii Peptides

Epitope Mapping and Conformational Characterization

Epitope mapping is fundamental to understanding how antibodies and other molecules recognize and bind to EGFRvIII. This process involves identifying the specific amino acid residues that form the binding site, or epitope. These epitopes can be linear, composed of a continuous sequence of amino acids, or conformational, where the epitope is formed by amino acids that are brought together by the protein's three-dimensional folding. nih.govmdpi.compeerj.com

Linear Peptide Epitope Determination

The unique junctional peptide of EGFRvIII serves as a primary linear epitope. nih.gov Studies have utilized synthetic peptides to pinpoint the exact amino acid sequence recognized by therapeutic antibodies. For instance, a 15-mer peptide library was used to map the binding site of an anti-EGFRvIII diabody. The results indicated that binding was only detectable on peptides that contained the intact N-terminal neuropeptide of EGFRvIII. nih.gov

A key peptide sequence identified as a potent immunogenic epitope is LEEKKGNYVVTDH , also known as PEPvIII. nih.gov Further analysis through peptide competition assays confirmed the importance of this linear sequence. In these experiments, the binding of an anti-EGFRvIII diabody to the EGFRvIII-Fc antigen was effectively and concentration-dependently blocked by the PEPvIII linear peptide. nih.gov

Another study identified the peptide LEEKKGNYV as a crucial epitope for inducing tumor-specific immune responses by binding to the Major Histocompatibility Complex I (MHC I). iscabiochemicals.com To precisely define the critical residues within this epitope, substitution analyses were performed. Alanine (B10760859) scanning, where individual amino acids are replaced with alanine, revealed that residues at positions 4-11, which includes the unique glycine (B1666218) residue, are crucial for antibody recognition. nih.gov Double alanine mutations in positions 4-7 were also shown to significantly diminish or completely abolish the binding of antibody domains. nih.gov

These findings underscore the critical role of the linear amino acid sequence at the fusion junction of EGFRvIII for specific antibody binding and immune recognition.

Conformational Epitope Recognition Studies

While linear epitopes are significant, the three-dimensional structure of EGFRvIII also presents conformational epitopes that are crucial for molecular recognition. Some antibodies, for instance, are known to recognize discontinuous conformational epitopes, and their binding can be disrupted by denaturing conditions that unfold the protein. nih.gov

The monoclonal antibody mAb806, for example, recognizes a cryptic epitope within EGFR that is also exposed in EGFRvIII. nih.govresearchgate.net This epitope, located within a disulfide-bonded loop (amino acids 287-302), becomes accessible due to the structural changes induced by the EGFRvIII mutation. nih.gov This suggests that the deletion in EGFRvIII leads to a specific conformation that is preferentially recognized.

Computational software has been employed to predict candidate conformational epitopes restricted by specific HLA subtypes, which are crucial for T-cell recognition. nih.gov These predictions are then validated by constructing the peptides and testing their ability to stimulate immune cells. One study successfully identified a peptide that could induce EGFRvIII-specific cytotoxic T lymphocytes (CTLs), demonstrating the importance of conformational integrity in immune targeting. nih.gov

Furthermore, studies have shown that the extracellular domain of EGFRvIII can form covalent dimers through disulfide bridges involving a free cysteine at position 16 (C16). nih.gov The specific antibody L8A4 has been shown to recognize both monomeric and dimeric forms of EGFRvIII, indicating that its conformational epitope remains accessible regardless of the dimerization state. nih.govmdpi.com This highlights the plasticity of the EGFRvIII structure and the ability of certain antibodies to recognize multiple conformational states.

Computational Modeling and Molecular Dynamics Simulations of Peptide-Receptor Interactions

Computational modeling and molecular dynamics (MD) simulations are powerful tools for investigating the dynamic interactions between EGFRvIII peptides and their receptors at an atomic level. nih.govnih.govnih.gov These methods provide insights into the binding mechanisms, conformational changes, and energetic landscapes of these interactions.

Homology modeling is often used to generate the three-dimensional structure of EGFRvIII, as an experimental structure may not always be available. researchgate.net These models serve as the foundation for subsequent docking and simulation studies. For instance, computational docking has been used to predict the binding mode of the novel peptide VLGREEWSTSYW to EGFRvIII, suggesting it targets the receptor. researchgate.netbohrium.com

MD simulations can then be employed to refine these docked poses and explore the stability and dynamics of the peptide-receptor complex. nih.govmdpi.comyoutube.com These simulations can reveal crucial information about the conformational changes that occur upon binding. For example, simulations have shown that the free 16-mer epitope peptide of mAb806 is largely unstructured in solution, which may limit its immunogenicity. researchgate.net This highlights the importance of presenting the epitope in its correct binding conformation.

Furthermore, computational approaches can be used to design novel peptides that mimic the binding interface of EGFR. nih.gov By engineering β-hairpins that competitively inhibit EGFR dimerization, researchers aim to create new therapeutic agents. nih.gov The stability and binding potential of these designed peptides are then assessed using techniques like circular dichroism and further computational modeling. nih.gov

The table below summarizes findings from various computational studies on EGFRvIII peptide interactions.

| Peptide/Molecule | Computational Method | Key Finding |

| VLGREEWSTSYW | Computational Docking | Predicted to bind selectively to EGFRvIII. researchgate.netbohrium.com |

| mAb806 epitope peptide | Molecular Dynamics (MD) Simulations | The free 16-mer peptide is largely unstructured in solution. researchgate.net |

| Designed β-hairpin peptides | Computational Design, Peptide Structural Modeling | Aimed to competitively inhibit EGFR dimerization. nih.gov |

| L8A4 antibody | In silico analysis | Recognizes both EGFRvIII monomers and covalent dimers. nih.gov |

Biochemical and Biophysical Assessment of Binding Affinity

Biochemical and biophysical techniques are essential for quantifying the binding affinity and kinetics of EGFRvIII peptides and the antibodies that target them. nih.govresearchgate.netbohrium.com These methods provide crucial data for selecting and optimizing therapeutic candidates.

Surface Plasmon Resonance (SPR) is a widely used technique to measure the binding affinity (KD) of molecular interactions in real-time. nih.gov Studies have used SPR to determine the affinity of various anti-EGFRvIII antibodies. For example, affinity maturation of a fully human scFv antibody resulted in a remarkable improvement in affinity, achieving a KD in the picomolar range. nih.gov The reformatting of monovalent scFvs into bivalent TandAb antibodies also led to a significant increase in apparent affinity, with one candidate reaching a KD of 6 pM. nih.gov

Microscale Thermophoresis (MST) is another method used to assess binding affinity. nih.gov It was employed to evaluate the binding of the novel peptide VLGREEWSTSYW to EGFRvIII. bohrium.comnih.gov

Flow cytometry is frequently used to assess the binding of peptides and antibodies to cells expressing EGFRvIII. nih.govresearchgate.net This technique allows for the characterization of binding specificity and can be used to compare the binding of different molecules to EGFRvIII-positive and EGFR-wild type cells. bohrium.com For instance, a FITC-conjugated synthetic VLGREEWSTSYW peptide showed high-efficiency and specific binding to EGFRvIII-expressing cells compared to cells expressing wild-type EGFR. bohrium.com

The following table presents a summary of binding affinity data for various EGFRvIII-targeting molecules.

| Molecule | Method | Binding Affinity (KD) | Target |

| Anti-EGFRvIII TandAb (affinity matured) | SPR | 6 pM | EGFRvIII |

| Anti-EGFRvIII Diabody (parental) | SPR | Not specified, lower than matured | EGFRvIII |

| mAb806 | Not specified | ~30 nM | Synthetic EGFR peptide (aa 287-302) |

| VLGREEWSTSYW | MST | Good affinity (not quantified) | EGFRvIII |

| l-AE peptide | Not specified | High affinity | EGFR and EGFRvIII |

| d-AE peptide | Not specified | Comparable to l-AE | EGFR and EGFRvIII |

These quantitative assessments of binding affinity are critical for understanding the structure-activity relationship of EGFRvIII-targeting peptides and for the rational design of more potent and specific cancer therapies. nih.gov

Immunological Research Applications of Egfrviii Peptides Preclinical Focus

Development of Preclinical Vaccine Constructs

Preclinical studies have demonstrated that vaccination with EGFRvIII peptides can elicit potent anti-tumor immune responses. These investigations have focused on optimizing vaccine formulations, understanding the role of antigen-presenting cells, elucidating the mechanisms of the induced immune response, and evaluating their efficacy in animal models.

Peptide-Based Vaccine Formulations for Immunization

A common strategy in preclinical studies involves conjugating the EGFRvIII peptide to a carrier protein to enhance its immunogenicity. The most extensively studied formulation is PEPvIII conjugated to Keyhole Limpet Hemocyanin (KLH). nih.govaacrjournals.orgresearchgate.net KLH is a large, immunogenic protein that helps to stimulate a robust immune response against the conjugated peptide. nih.gov This conjugate, often referred to as PEPvIII-KLH or CDX-110, has been a cornerstone of preclinical EGFRvIII vaccine research. nih.gov

To further boost the immune response, these vaccine formulations are often administered with adjuvants. Preclinical experiments have utilized adjuvants such as Freund's adjuvant and Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF). aacrjournals.orgnih.gov GM-CSF helps to enhance the tumor-specific immune response when administered with the vaccine. nih.gov Researchers have also explored alternative vaccine platforms, such as using attenuated Listeria monocytogenes as a vector to deliver the EGFRvIII antigen, which has been shown to induce strong CD8+ T cell responses. nih.gov Another approach has been the use of virus-like particles (VLPs), such as those from the Qß bacteriophage, to display the EGFRvIII peptide, which has demonstrated potent and rapid induction of high-titer antibody responses in mice without an exogenous adjuvant. mdpi.com

The specific EGFRvIII peptide sequence used in many of these formulations is a 14-amino acid peptide, H-Leu-Glu-Glu-Lys-Lys-Gln-Asn-Tyr-Val-Val-Thr-Asp-His-Cys-OH (PEP-3), which encompasses the tumor-specific mutated segment. nih.govaacrjournals.org Another studied peptide epitope is the shorter sequence LEEKKGNYV. iscabiochemicals.com

Dendritic Cell-Mediated Antigen Presentation Strategies

Dendritic cells (DCs) are potent antigen-presenting cells that play a crucial role in initiating and shaping the adaptive immune response. nih.govmdpi.com Preclinical research has leveraged this property by using DCs pulsed with the EGFRvIII peptide to create a cell-based vaccine. nih.govnih.gov In this strategy, DCs are isolated and loaded with the PEPvIII peptide ex vivo. These "pulsed" DCs are then administered as a vaccine, where they can effectively present the EGFRvIII antigen to T cells. nih.govnih.gov

Studies have shown that DCs pulsed with PEPvIII can sensitize and stimulate the proliferation of autologous cytotoxic T lymphocytes (CTLs) that can specifically target and kill tumor cells expressing EGFRvIII. nih.gov The recognition of the EGFRvIII peptide by these CTLs has been shown to be restricted by Major Histocompatibility Complex (MHC) molecules, such as HLA-A2. nih.gov This indicates that the DCs are processing the peptide and presenting it on their surface via MHC class I molecules, a critical step for the activation of CD8+ T cells. nih.govmdpi.com

The administration of EGFRvIII peptide-pulsed DCs in syngeneic murine tumor models has been shown to be effective. nih.gov For instance, intraperitoneal injection of DCs pulsed with PEPvIII-KLH in mice with intracerebral tumors led to a significant increase in median survival. nih.gov

Mechanisms of Humoral and Cellular Immune Response Induction

Vaccination with EGFRvIII peptides has been demonstrated in preclinical models to induce both humoral and cellular immune responses. nih.gov

The humoral immune response is characterized by the production of EGFRvIII-specific antibodies. nih.govaacrjournals.org Mice vaccinated with PEPvIII-KLH have been shown to produce both IgG1 and IgG2a antibodies against the peptide. nih.gov The induction of IgG2a antibodies, in particular, has been correlated with an anti-tumor immune response. nih.gov Sera from immunized mice containing these antibodies have been shown to mediate potent antibody-dependent cellular cytotoxicity (ADCC), where immune cells like macrophages can lyse tumor cells coated with the antibodies. nih.govaacrjournals.org Passive transfer of this immune sera to non-immunized mice has been shown to protect a significant percentage of them from tumor development. aacrjournals.org Some preclinical models have suggested that these antibody-mediated effects, like ADCC, are a key therapeutic mechanism and that a robust T-cell response might not be essential for efficacy in all contexts. nih.gov

The cellular immune response primarily involves the activation of T cells. nih.gov Vaccination with EGFRvIII has been shown to induce EGFRvIII-specific CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.gov These CTLs are capable of directly recognizing and killing tumor cells that present the EGFRvIII peptide on their surface. nih.gov In vivo depletion studies in mice have confirmed that the effector cell population responsible for the anti-tumor effect includes both natural killer (NK) cells and CD8+ T cells. aacrjournals.org Some vaccine formulations, particularly those using microbial vectors like Listeria monocytogenes, have been specifically designed to elicit a strong CD8+ T cell response. nih.gov

| Immune Response Component | Key Findings in Preclinical Models |

| Humoral Immunity | Induction of EGFRvIII-specific IgG1 and IgG2a antibodies. nih.gov |

| Sera from vaccinated mice mediate antibody-dependent cellular cytotoxicity (ADCC). nih.govaacrjournals.org | |

| Passive transfer of immune sera provides protection against tumor challenge. aacrjournals.org | |

| Cellular Immunity | Induction of EGFRvIII-specific CD8+ cytotoxic T lymphocytes (CTLs). nih.govnih.gov |

| Effector cell population includes NK cells and CD8+ T cells. aacrjournals.org | |

| CTLs specifically kill EGFRvIII-expressing tumor cells in an MHC-restricted manner. nih.gov |

Evaluation of Anti-Tumor Efficacy in Syngeneic Animal Models

The anti-tumor efficacy of EGFRvIII peptide vaccines has been evaluated in various syngeneic animal models, where immunocompetent mice are challenged with tumor cells that express a murine homolog of EGFRvIII. These studies have consistently demonstrated the potential of this vaccination strategy against both subcutaneously and intracerebrally established tumors. aacrjournals.org

In a subcutaneous tumor model, vaccination with PEP-3-KLH prior to tumor challenge prevented tumor development in approximately 70% of mice. aacrjournals.orgmdpi.com In the mice that did develop tumors, the tumors were significantly smaller compared to the control group. aacrjournals.org

The efficacy against intracerebral tumors is particularly significant given that glioblastoma, a primary brain tumor, frequently expresses EGFRvIII. aacrjournals.org In an intracerebral challenge model, vaccination with PEP-3-KLH resulted in a greater than 173% increase in median survival time, with 80% of the mice achieving long-term survival. aacrjournals.orgnih.gov Even when administered to mice with established intracerebral tumors, a single treatment with PEP-3-KLH led to a 26% increase in median survival time, with 40% of the mice achieving long-term survival. aacrjournals.org

| Animal Model | Vaccine Formulation | Key Efficacy Findings |

| Subcutaneous Tumor Model (C57BL/6J mice) | PEP-3-KLH + Freund's Adjuvant | Prevented tumor development in 70% of mice; significantly smaller tumors in the remaining 30%. aacrjournals.org |

| Intracerebral Tumor Model (C3H mice) | PEP-3-KLH | >173% increase in median survival; 80% long-term survival. aacrjournals.orgnih.gov |

| Established Intracerebral Tumor Model (C3H mice) | PEP-3-KLH | 26% increase in median survival; 40% long-term survival. aacrjournals.org |

Engineering and Preclinical Evaluation of Chimeric Antigen Receptor (CAR) T-Cells

Another promising immunotherapeutic approach targeting EGFRvIII is the use of CAR T-cells. This involves genetically modifying a patient's own T-cells to express a CAR that can specifically recognize and bind to the EGFRvIII antigen on tumor cells, leading to their destruction.

Design and Validation of EGFRvIII-Specific CAR Constructs

The design of an effective CAR is a critical step in the development of CAR T-cell therapy. A typical CAR consists of an extracellular antigen-binding domain, a hinge and transmembrane domain, and an intracellular signaling domain. For targeting EGFRvIII, the antigen-binding domain is usually a single-chain variable fragment (scFv) derived from a monoclonal antibody that specifically recognizes the EGFRvIII neoepitope. nih.govnih.gov

Preclinical studies have explored various CAR designs to optimize their efficacy and specificity. Researchers have generated and tested CARs based on scFvs from different murine and humanized antibodies, such as the murine 3C10 and the human 139 scFvs. nih.gov Humanizing the scFv is an important step to reduce the risk of an immune response against the CAR T-cells in patients. nih.gov

The intracellular signaling domains are crucial for T-cell activation and persistence. Second-generation CARs, which are commonly used in preclinical studies, typically include a primary signaling domain (CD3ζ) and a costimulatory domain, such as 4-1BB (CD137) or CD28. nih.govnih.gov Some studies have also investigated third-generation CARs that incorporate multiple costimulatory domains. nih.gov

The validation of these EGFRvIII-specific CAR constructs is a multi-step process that begins with in vitro assays. nih.govnih.gov These assays confirm the expression of the CAR on the surface of transduced T-cells and assess their ability to specifically recognize and kill EGFRvIII-expressing tumor cells. nih.govresearchgate.net Cytotoxicity assays, where CAR T-cells are co-cultured with target tumor cells, are used to measure the specific lysis of the tumor cells. nih.govresearchgate.net Researchers also measure the release of cytokines, such as interferon-gamma (IFN-γ), by the CAR T-cells upon antigen recognition, which is an indicator of their activation. plos.orgbohrium.com

Following in vitro validation, the efficacy of the EGFRvIII CAR T-cells is tested in in vivo animal models, typically immunodeficient mice bearing human tumor xenografts. nih.govplos.orgbohrium.com These studies have shown that systemic administration of EGFRvIII-targeted CAR T-cells can lead to the regression of established tumors and prolong the survival of the animals. nih.govplos.orgbohrium.com For instance, in an orthotopic glioblastoma model, a single infusion of EGFRvIII CAR T-cells resulted in curative responses in a significant portion of the mice. nih.gov

| CAR Construct Component | Design Considerations and Examples | Preclinical Validation |

| Antigen-Binding Domain (scFv) | Derived from murine (e.g., 3C10) or humanized antibodies to target EGFRvIII specifically. nih.gov | Confirmed specificity for EGFRvIII over wild-type EGFR. nih.gov |

| Intracellular Signaling Domains | Second-generation (e.g., 4-1BB/CD3ζ, CD28/CD3ζ) and third-generation designs. nih.govnih.govnih.gov | In vitro cytotoxicity against EGFRvIII+ tumor cells. nih.govresearchgate.net |

| Cytokine release (e.g., IFN-γ) upon antigen stimulation. plos.orgbohrium.com | ||

| In vivo tumor regression in xenograft models. nih.govnih.govplos.orgbohrium.com | ||

| Prolonged survival in animal models. nih.govplos.orgbohrium.com |

Assessment of CAR T-Cell Activity and Tumor Control in Murine Models

Preclinical studies in murine models have been instrumental in evaluating the efficacy of EGFRvIII-targeted CAR T-cell therapy. These studies have consistently demonstrated the potential of this approach to control and even eradicate tumors, particularly glioblastoma (GBM), the most common and aggressive type of brain tumor. nih.govduke.eduaacrjournals.orgcancer.gov

In fully immunocompetent mouse models of malignant glioma, the infusion of third-generation, EGFRvIII-specific murine CAR (mCAR) T-cells has shown remarkable success. nih.govduke.eduaacrjournals.orgcancer.gov At high doses, this treatment led to the complete cure of all mice with established intracerebral gliomas. nih.govduke.eduaacrjournals.orgcancer.gov The antitumor efficacy of EGFRvIII mCAR T-cells was found to be dose-dependent and reliant on lymphodepletive host conditioning. nih.govduke.eduaacrjournals.orgcancer.gov

Researchers have also developed novel transgenic mouse strains that express a fully murinized anti-EGFRvIII CAR. nih.govoup.com These transgenic mice provide a consistent and high-quality source of CAR T-cells for use in syngeneic mouse glioblastoma models, facilitating more rigorous and reproducible preclinical investigations. nih.govoup.com Studies using these models have shown that a single intravenous infusion of EGFRvIII-CAR T-cells, when preceded by a lymphodepletion regimen, can prolong the survival of glioma-bearing mice. nih.govoup.com

The combination of EGFRvIII-CAR T-cell therapy with other treatments, such as the chemotherapy agent temozolomide, has also been explored in murine models, showing effectiveness in eliminating tumors. ascopost.com

Interactive Data Table: EGFRvIII CAR T-Cell Efficacy in Murine Models

| Model | Treatment | Key Findings | Reference |

| Syngeneic intracranial glioma | Third-generation EGFRvIII mCAR T-cells | Cured all mice at high doses; efficacy dependent on lymphodepletion. | nih.govduke.eduaacrjournals.orgcancer.gov |

| Syngeneic SB28 GBM | Murinized anti-EGFRvIII-CAR T-cells (retroviral vector) | Prolonged survival of glioma-bearing mice. | nih.govoup.com |

| Glioblastoma models | EGFRvIII CAR T-cells + temozolomide | Effective in eliminating tumors. | ascopost.com |

Modulating the Tumor Microenvironment for Enhanced CAR T-Cell Function

The tumor microenvironment (TME) of glioblastoma is notoriously immunosuppressive, posing a significant challenge to the efficacy of CAR T-cell therapy. frontiersin.orgresearchgate.net Researchers are actively investigating strategies to modulate the TME to enhance the function of EGFRvIII-targeted CAR T-cells.

One promising approach involves arming CAR T-cells with molecules that can counteract the immunosuppressive factors within the TME. For instance, EGFRvIII-specific CAR T-cells have been engineered to include a TGFβ trap. frontiersin.orgresearchgate.net TGFβ is a potent immunosuppressive cytokine found in the GBM microenvironment. frontiersin.orgresearchgate.net In preclinical models, these TGFβ-resistant CAR T-cells demonstrated enhanced anti-tumor efficacy and prolonged the survival of mice with glioblastoma. frontiersin.orgresearchgate.net This was associated with a shift in the polarization of tumor-infiltrating microglia from a tumor-promoting to a pro-inflammatory, anti-tumorigenic phenotype. frontiersin.orgresearchgate.net

Another strategy focuses on improving the delivery and infiltration of CAR T-cells into the tumor. Anti-VEGF (vascular endothelial growth factor) therapy has been shown to normalize tumor vasculature. bmj.com In murine GBM models, combining anti-VEGF therapy with EGFRvIII-CAR T-cells improved CAR T-cell infiltration and distribution throughout the tumor, leading to delayed tumor growth and prolonged survival compared to CAR T-cell therapy alone. bmj.com

Furthermore, engineering CAR T-cells to secrete cytokines that support T-cell function and recruit other immune cells is being explored. CAR T-cells modified to express IL-7 have shown therapeutic potential in glioblastoma models treated with non-lymphodepleting irradiation. duke.edu Co-expression of IL-7 and Flt3L further increased the presence of conventional dendritic cells, which are crucial for initiating and sustaining anti-tumor immune responses. duke.edu

Investigating Immune Responses Against Tumor Antigen Escape Variants

A major challenge in targeted cancer therapy is the phenomenon of antigen escape, where tumor cells lose expression of the targeted antigen, leading to relapse. This has been observed in the context of EGFRvIII-targeted therapies. massgeneral.org

Preclinical studies have shown that even after successful treatment with EGFRvIII-CAR T-cells, recurrent tumors often display a significant loss of EGFRvIII expression. nih.govoup.com This highlights the need for strategies to overcome this resistance mechanism.

Interestingly, in some preclinical models, mice that were cured of their EGFRvIII-positive tumors by mCAR T-cell therapy were found to be resistant to a subsequent challenge with EGFRvIII-negative tumors. nih.govduke.eduaacrjournals.org This suggests that the initial CAR T-cell therapy induced a broader host immune response against other tumor antigens, a phenomenon known as antigen spreading. nih.govduke.eduaacrjournals.orgnih.govoup.com This induction of a memory response against a wider array of tumor antigens could be a key factor in achieving long-term tumor control. nih.govoup.com

To address antigen escape more directly, researchers are developing novel CAR T-cell constructs. One such approach involves engineering EGFRvIII-CAR T-cells to secrete a bispecific T-cell engager (BiTE). massgeneral.org This BiTE can target a different tumor antigen, such as wild-type EGFR, which is often still present on tumor cells that have lost EGFRvIII expression. massgeneral.org In mouse models, these CART-EGFRvIII.BiTE-EGFR cells were effective against both EGFRvIII-positive and EGFRvIII-negative tumors, demonstrating a promising strategy to circumvent antigen escape. massgeneral.org

Design and Characterization of Antibody-Based Targeting Agents

Beyond CAR T-cell therapy, EGFRvIII peptides are central to the development of various antibody-based targeting agents. These agents leverage the tumor-specific nature of EGFRvIII to deliver therapeutic payloads or to engage the patient's own immune system to fight the cancer.

Phage Display and Antibody Fragment Libraries for Specificity

Phage display technology has been a cornerstone in the development of highly specific antibodies against EGFRvIII. nih.govnih.gov This technique allows for the screening of vast libraries of antibody fragments to identify those that bind with high affinity and specificity to the unique epitope of EGFRvIII. nih.govnih.gov

Through multiple rounds of selection, or "panning," researchers have successfully isolated human single-chain variable fragments (scFvs) that specifically recognize EGFRvIII. nih.govnih.gov These scFvs can then be used as the building blocks for various therapeutic constructs. The use of naive human scFv phage libraries offers the advantage of generating fully human antibodies, which are less likely to elicit an immune response in patients. nih.govnih.gov

The specificity of these antibody fragments is crucial, as any cross-reactivity with wild-type EGFR, which is expressed on many normal tissues, could lead to significant toxicity. nih.gov Various assays, including ELISA, western blot, immunohistochemistry, and flow cytometry, are used to confirm the specific binding of these antibodies to EGFRvIII and not to wild-type EGFR. nih.gov

Interactive Data Table: EGFRvIII-Specific Antibody Fragment Development

| Technology | Antibody Fragment | Key Characteristics | Reference |

| Phage Display | Human scFv | High affinity and specificity for EGFRvIII. | nih.govnih.gov |

| Mutagenesis of scFv | Recombinant Antibody (RAbDMvIII) | Specific for EGFRvIII, no cross-reactivity with wtEGFR, useful in multiple assays. | nih.gov |

Development of Bispecific and Multi-specific Antibody Formats

To enhance the therapeutic potential of EGFRvIII-targeting antibodies, researchers have developed bispecific and multi-specific antibody formats. nih.govnih.gov These engineered antibodies can simultaneously bind to EGFRvIII on tumor cells and to another target, such as an activating receptor on immune cells.

One such format is the Tandem Diabody (TandAb), a tetravalent, bispecific antibody. nih.gov EGFRvIII/CD3 TandAbs have been developed to recognize both EGFRvIII on tumor cells and CD3 on T-cells, effectively redirecting the patient's T-cells to attack the tumor. nih.gov These TandAbs have demonstrated potent cytotoxicity against EGFRvIII-expressing cells in vitro and dose-dependent tumor growth control in vivo. nih.gov

Another innovative approach is the creation of CAR T-cells that secrete bispecific T-cell engagers (BiTEs). massgeneral.org As mentioned previously, these CART.BiTEs can target both EGFRvIII and another tumor antigen, such as wild-type EGFR, to overcome antigen escape. massgeneral.org This strategy not only directs the CAR T-cells to the tumor but also recruits bystander T-cells to participate in the anti-tumor response. massgeneral.org

Exploration of Antibody-Mediated Effector Mechanisms

Antibodies targeting EGFRvIII can eliminate tumor cells through various effector mechanisms, primarily antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).

ADCC is a process where antibodies coat tumor cells and engage with Fc receptors on immune effector cells, such as natural killer (NK) cells and macrophages, leading to the destruction of the tumor cell. nih.govfrontiersin.orgunits.itnih.govresearchgate.net Several monoclonal antibodies against EGFRvIII have been shown to mediate ADCC of EGFRvIII-expressing cells. nih.gov

CDC is another important mechanism where antibodies, upon binding to the tumor cell surface, can activate the complement system, a cascade of proteins in the blood that can lead to the formation of a membrane attack complex and subsequent lysis of the tumor cell. nih.govuni-luebeck.denih.govaacrjournals.org While single EGFRvIII antibodies may not be efficient at inducing CDC, combinations of antibodies targeting different epitopes on EGFR or combining an EGFRvIII antibody with an antibody against wild-type EGFR can synergistically enhance CDC. nih.govnih.gov Furthermore, Fc engineering of EGFRvIII antibodies can improve their ability to activate complement and mediate CDC. nih.govaacrjournals.org

Egfrviii Peptide in Targeted Delivery Systems Preclinical Research

Strategies for Enhancing Peptide Stability and Bioavailability

While peptides offer high specificity, they are often limited by poor metabolic stability and short circulation half-lives due to degradation by proteases. alliedacademies.orgnih.gov Several strategies are employed in preclinical research to overcome these limitations.

Chemical modifications are a cornerstone of enhancing peptide stability. alliedacademies.orgalliedacademies.org

Employing D-Amino Acids: A key strategy is the substitution of naturally occurring L-amino acids with their non-natural D-enantiomers. nih.gov This makes the peptide resistant to degradation by proteases, which are stereospecific for L-amino acids. For example, a D-peptide ligand named d-AE was developed as the enantiomer of a reported EGFR/EGFRvIII-targeting peptide, l-AE. This modification was designed to improve its proteolytic stability. nih.gov

Cyclization: Constraining the peptide's structure by cyclizing it can increase its resistance to enzymatic degradation and reduce conformational flexibility. alliedacademies.org

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to a peptide can shield it from enzymatic attack and increase its hydrodynamic size, thereby extending its circulation time. alliedacademies.org

Formulation-based strategies involve encapsulating the peptide within a protective carrier. alliedacademies.orgalliedacademies.org

Table 2: Preclinical Strategies to Improve EGFRvIII Peptide Stability

| Strategy | Mechanism | Example/Application | Reference |

|---|---|---|---|

| Chemical Modification | |||

| Use of D-Amino Acids | Makes peptide resistant to protease degradation. | The d-AE peptide was developed to enhance proteolytic stability compared to its L-enantiomer. | nih.govnih.gov |

| Cyclization | Reduces conformational flexibility and increases resistance to proteases. | Used to create novel cyclic peptides targeting EGFR/EGFRvIII. | nih.govalliedacademies.org |

| PEGylation | Shields peptide from enzymes and increases circulation time. | A general strategy to improve peptide stability and bioavailability. | alliedacademies.org |

| Formulation | |||

| Encapsulation | Protects peptide from degradation and allows for controlled release. | Use of liposomes and nanoparticles as carriers for peptide-based drugs. | alliedacademies.orgalliedacademies.org |

Assessment of Targeted Drug and Nanoparticle Delivery in Preclinical Models

The efficacy of EGFRvIII peptide-targeted systems is rigorously evaluated in preclinical models, which include both in vitro cell-based assays and in vivo animal studies.

In vitro assessment typically involves using cancer cell lines that overexpress EGFRvIII. nih.govnih.gov

Binding and Internalization: Flow cytometry and fluorescence microscopy are used to confirm that the peptide-conjugated delivery system specifically binds to and is internalized by EGFRvIII-positive cells, with minimal interaction with EGFRvIII-negative cells. nih.govnih.gov For example, immunoliposomes linked with Fab' antibody fragments targeting EGFR/EGFRvIII were shown to be efficiently bound and internalized by various EGFR-overexpressing glioma and carcinoma cell lines. nih.gov

Cytotoxicity Assays: To test therapeutic efficacy, peptide-drug conjugates are incubated with cancer cells. The viability of the cells is then measured to determine if the targeted delivery of the cytotoxic agent is effective. In one study, novel cyclic peptides (P6 and P9) were conjugated to the chemotherapy drug camptothecin (B557342) (CPT) . The resulting conjugates were found to be more cytotoxic to EGFR-positive cells than the free drug. nih.gov

In vivo assessment utilizes animal models, most commonly mice bearing human tumor xenografts that express EGFRvIII.

Biodistribution Studies: These studies track the accumulation of the targeted delivery system in different organs and, most importantly, in the tumor. The stabilized d-AE peptide, when used to modify micelles, demonstrated prolonged circulation and enhanced accumulation within the tumor in animal models compared to its L-peptide counterpart. nih.gov

Therapeutic Efficacy: The ultimate test is whether the targeted therapy can inhibit tumor growth and improve survival in animal models. In a glioblastoma model, micelles loaded with paclitaxel (PTX) and targeted with the d-AE peptide showed an excellent antitumor effect. nih.gov Similarly, iron oxide nanoparticles (IONPs) conjugated to an EGFRvIII-specific antibody led to a significant increase in the survival of mice with highly tumorigenic glioblastoma xenografts. nih.gov

Table 3: Preclinical Assessment of EGFRvIII-Targeted Delivery Systems

| Delivery System | Therapeutic/Imaging Agent | Preclinical Model | Key Finding | Reference |

|---|---|---|---|---|

| P6/P9 Peptide Conjugate | Camptothecin (CPT) | NSCLC and glioblastoma cell lines | Conjugates were more cytotoxic to EGFR+ve cells than free CPT. | nih.gov |

| Antibody-Conjugated Immunoliposomes | Doxorubicin, Vinorelbine | EGFR/EGFRvIII-overexpressing cell lines | Targeted liposomes were significantly more cytotoxic to target cells than non-targeted liposomes. | nih.gov |

| Antibody-Conjugated Iron Oxide Nanoparticles (IONPs) | Iron Oxide (for imaging and therapy) | Glioblastoma cells (in vitro); Mice with glioblastoma xenografts (in vivo) | Decreased glioblastoma cell survival in vitro and significantly increased animal survival in vivo. | nih.gov |

| d-AE Peptide-Modified Micelles | Paclitaxel (PTX) | Mice with glioma xenografts | Demonstrated excellent antitumor effect and enhanced intratumoral accumulation. | nih.gov |

Overcoming Biological Barriers for Peptide Transport

A major challenge in drug delivery, particularly for brain tumors like glioblastoma, is overcoming formidable biological barriers such as the blood-brain barrier (BBB). nih.govnih.gov Peptides and their delivery systems must be engineered to traverse these barriers to reach the tumor site.

The BBB is a highly selective barrier that protects the brain, but it also prevents most therapeutic agents from entering. nih.govnih.gov Preclinical research is exploring several strategies to enhance transport.

Receptor-Mediated Transcytosis: Some peptides can act as "shuttles" by hijacking natural transport mechanisms at the BBB. nih.gov By binding to receptors on the endothelial cells of the BBB, the peptide and its cargo can be transported across the barrier. Preclinical studies with d-AE peptide-modified micelles showed they had a higher efficiency of transcytosis across an in vitro model of the blood-brain tumor barrier. nih.gov

Disrupting the Barrier: Another approach is to transiently increase the permeability of the BBB. Convection-enhanced delivery (CED) is a technique that bypasses the BBB by using a pressure gradient to infuse therapeutic agents directly into the brain tissue or tumor. nih.gov This method was successfully used to deliver EGFRvIII antibody-conjugated nanoparticles to intracranial glioblastoma xenografts in mice. nih.gov

Lipid-Based Carriers: The high lipophilic character of biological barriers can be exploited. nih.gov Designing nanocarriers with lipid components, such as nanostructured lipid carriers (NLCs), can facilitate passage across lipophilic membranes like those of the BBB. nih.gov

These strategies are crucial for translating the promise of EGFRvIII-targeted peptides into effective treatments for challenging diseases like glioblastoma, where reaching the tumor is a primary obstacle.

Preclinical Imaging Agent Development Utilizing Egfrviii Peptides

Synthesis and Radiolabeling of Peptide-Based Imaging Probes

The development of peptide-based imaging probes targeting EGFRvIII begins with the chemical synthesis of the peptide itself, followed by conjugation with a chelator and subsequent radiolabeling with a positron-emitting or gamma-emitting radionuclide.

Peptide Synthesis: The peptide backbone is typically constructed using Fmoc solid-phase peptide synthesis (SPPS). nih.gov This well-established method allows for the sequential addition of amino acids to build the desired peptide chain, in this case, the sequence corresponding to the EGFRvIII junction.

Chelator Conjugation and Radiolabeling: For radiolabeling with metallic radioisotopes like Gallium-68 (⁶⁸Ga) or Technetium-99m (⁹⁹mTc), a chelating agent must be attached to the peptide. nih.gov The chelator firmly holds the radioisotope, preventing its release in vivo. A common strategy involves using chelators like (1,4,7-triazacyclononane-4,7-diyl)diacetic acid-1-glutaric acid (NODA-GA), which can be efficiently conjugated to the peptide. nih.govacs.org

Once the peptide-chelator conjugate is synthesized and purified, the radiolabeling process is performed. This typically involves incubating the conjugate with the chosen radionuclide under specific conditions of pH and temperature. For example, ⁶⁸Ga-labeling of NODA-GA-conjugated peptides is often achieved in high radiochemical yields and purities, suitable for preclinical imaging. acs.org The resulting radiolabeled peptide is then purified and prepared for in vivo studies.

Research has explored various strategies for creating radiolabeled peptides targeting the EGFR family, which provide a framework for developing EGFRvIII-specific probes.

| Peptide/Agent | Chelator | Radionuclide | Radiochemical Yield/Purity | Target | Reference |

|---|---|---|---|---|---|

| [⁶⁸Ga]Ga-1 (HBPL) | NODA-GA | ⁶⁸Ga | High Yield, 96-99% Purity | EGFR and Integrin αvβ3 | acs.orgresearchgate.net |

| [⁶⁸Ga]Ga-2 (HBPL) | NODA-GA | ⁶⁸Ga | High Yield, 96-99% Purity | EGFR and Integrin αvβ3 | acs.orgresearchgate.net |

| ⁹⁹mTc SYPIPDT-ECG-TAMRA | SYPIPDT | ⁹⁹mTc | >95% Yield | Wild-type EGFR | nih.gov |

| SiFA-Asn(AcNH-β-Glc)-PEGTyr³-octreotate | SiFA | ¹⁸F | 38 ± 4% Yield, 92-96% Purity | Somatostatin Receptor (sst2) | nih.gov |

In Vivo Molecular Imaging Techniques and Methodologies

Following the successful synthesis and radiolabeling of EGFRvIII peptide probes, their ability to visualize tumors is assessed in living subjects, typically in preclinical animal models. The primary imaging modalities used are Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), often combined with Computed Tomography (CT) for anatomical reference.

Positron Emission Tomography (PET): PET imaging is used for probes labeled with positron-emitting radionuclides like ⁶⁸Ga. When the radiolabeled peptide accumulates in an EGFRvIII-positive tumor, the emitted positrons annihilate with nearby electrons, producing two high-energy gamma rays that are detected by the PET scanner. This allows for the three-dimensional mapping and quantification of the probe's distribution. PET/CT imaging in tumor-bearing mice allows researchers to assess the pharmacokinetics and tumor-targeting capabilities of the newly developed agents. acs.org

Gamma Camera Imaging (SPECT): For probes labeled with gamma-emitting isotopes like ⁹⁹mTc, SPECT imaging is employed. This technique directly detects the gamma rays emitted by the radionuclide. In vivo gamma camera imaging has been used to demonstrate the time-dependent accumulation of EGFR-targeting probes in tumors. nih.gov

Bioluminescence and Fluorescence Imaging: While not based on radiolabeling, other imaging techniques like bioluminescence and fluorescence imaging are crucial in the preclinical development phase. These methods can be used to engineer tumor cells that express reporter proteins, allowing for the simultaneous tracking of tumor growth and the expression of molecular targets like EGFR in real-time within animal models. nih.gov This provides a valuable tool for validating the biological context in which the radiolabeled peptide probes are being tested. nih.gov

Some studies have also explored non-invasive methods like perfusion Magnetic Resonance Imaging (MRI) to identify an imaging signature associated with EGFRvIII status in glioblastoma, which could complement the use of targeted peptide probes. aacrjournals.orgresearchgate.net

| Imaging Technique | Principle | Typical Radionuclide/Probe | Information Provided | Reference |

|---|---|---|---|---|

| PET/CT | Detection of annihilation photons from a positron-emitting radionuclide. | ⁶⁸Ga-labeled peptides | Quantitative 3D distribution, pharmacokinetics, tumor uptake. | acs.org |

| SPECT/Gamma Camera | Direct detection of gamma rays from a radionuclide. | ⁹⁹mTc-labeled peptides | Semi-quantitative 2D/3D distribution, tumor accumulation over time. | nih.gov |

| Bioluminescence Imaging (BLI) | Detection of light produced by luciferase-expressing cells. | Engineered tumor cells | Tumor growth, progression, and location. | nih.gov |

| Perfusion MRI | Measures blood flow and vascular characteristics. | Not applicable (endogenous contrast) | Indirect signature of EGFRvIII status based on vascular patterns. | aacrjournals.orgresearchgate.net |

Evaluation of Target Specificity and Accumulation in Preclinical Tumor Models

A critical step in the development of an imaging probe is to rigorously evaluate its ability to specifically bind to its intended target and accumulate preferentially in tumor tissue while clearing from non-target organs.

In Vitro Evaluation: Before animal studies, specificity is assessed using cell-based assays. Competitive binding assays are performed on cancer cell lines that either express EGFRvIII (target-positive) or lack it (target-negative). In these experiments, the cells are incubated with the radiolabeled peptide in the presence of increasing concentrations of the non-radiolabeled ("cold") peptide. A successful probe will show significantly reduced binding as the concentration of the cold competitor increases, demonstrating specific binding to the receptor. These assays are used to calculate the binding affinity (Kd value) of the probe for its target. nih.gov For instance, novel cyclic peptides have been identified that show specific binding and internalization into EGFR-positive cells. nih.gov

In Vivo Biodistribution Studies: The definitive evaluation of target accumulation is performed through in vivo biodistribution studies in tumor-bearing animal models (e.g., mice with xenograft tumors). After injecting the radiolabeled peptide, animals are imaged at various time points. Following the final imaging session, tissues and organs are harvested, weighed, and their radioactivity is measured using a gamma counter. The results are typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).

A successful EGFRvIII-targeting probe will demonstrate high uptake in the EGFRvIII-positive tumor and low uptake in other organs, leading to a high tumor-to-background ratio. For example, studies with EGFR-targeting agents show tumor-to-muscle uptake ratios that increase over time, indicating specific accumulation and retention in the tumor. nih.gov

| Probe | Preclinical Model | Key Finding | Quantitative Data | Reference |

|---|---|---|---|---|

| ⁹⁹mTc SYPIPDT-ECG-TAMRA | NCI-H460 (wtEGFR+) tumor-bearing mice | Binding affinity and specific tumor uptake | Kd = 76.5 ± 15.8 nM; Tumor uptake = 1.91 ± 0.11 %ID/g at 1h | nih.gov |

| ⁹⁹mTc SYPIPDT-ECG-TAMRA | NCI-H460 (wtEGFR+) tumor-bearing mice | Increasing tumor-to-background ratio | Tumor-to-muscle ratio = 6.2 ± 1.0 at 3h | nih.gov |

| [⁶⁸Ga]Ga-1 (HBPL) | A431 (EGFR+) tumor-bearing mice | Tumor accumulation | Tumor uptake = 2.79 ± 1.66 %ID/g | researchgate.net |

| FITC-labeled P6 and P9 | EGFRvIII DKMG glioblastoma cells | Specific internalization into EGFRvIII+ cells | Qualitative (confocal microscopy) | nih.gov |

| EGFRvIII peptide | GL261 glioblastoma mouse model | Reduces tumor volume and increases survival | Not an imaging probe, but demonstrates biological targeting | biocat.comtargetmol.com |

Advanced Research Methodologies and Analytical Approaches

High-Throughput Screening Techniques for Peptide Discovery

High-throughput screening (HTS) is a cornerstone of modern peptide discovery, allowing for the rapid assessment of vast libraries containing millions to billions of unique peptide sequences. creative-peptides.com This process typically utilizes automated systems and microplates to test numerous candidates simultaneously. creative-peptides.com For identifying EGFRvIII-targeting peptides, phage display technology is a prominently used HTS method. researchgate.netnih.gov

In this approach, large libraries of random peptides, such as a 12-mer or a 7-mer cyclic peptide library, are genetically fused to the coat proteins of bacteriophages. researchgate.netnih.gov This entire library is then exposed to the target molecule, EGFRvIII. The screening process involves several rounds of biopanning, where phages that bind to the target are isolated and amplified, while non-binders are washed away. nih.gov To enhance specificity, a counter-selection step is often included, where the phage library is first exposed to wild-type EGFR (EGFRwt) or EGFR-negative cells to remove peptides that bind to non-target-specific epitopes. nih.gov

A pivotal advancement in HTS is the integration of Next-Generation Sequencing (NGS). nih.gov Instead of individually sequencing a few dozen clones, NGS allows for the high-throughput sequencing of the entire pool of selected phage DNA after each round of biopanning. researchgate.netnih.gov This provides a comprehensive view of the peptide sequences that are enriched, allowing researchers to identify highly abundant clones that are expected to have the highest binding affinity for EGFRvIII. researchgate.netnih.gov

Another HTS method involves competitive binding assays. In this format, a known, fluorescently-labeled peptide with a defined affinity for the target is used. Libraries of unknown peptides are then screened for their ability to displace the labeled peptide, with a change in fluorescence indicating a binding event. drugtargetreview.com This technique offers a fast and easily implementable screening platform for large peptide libraries. drugtargetreview.com

Table 1: Overview of High-Throughput Screening Methods for Peptide Discovery

| Technique | Description | Key Features | References |

| Phage Display | Libraries of peptides are expressed on the surface of bacteriophages. Phages that bind to the target (EGFRvIII) are selected and amplified over several rounds. | Enables screening of very large libraries (billions of peptides); Direct link between phenotype (binding) and genotype (peptide sequence). | researchgate.netnih.gov |

| Next-Generation Sequencing (NGS) | Used in conjunction with phage display to sequence the entire pool of enriched peptides after biopanning. | Provides deep coverage of selected clones; Identifies highly abundant sequences; Streamlines the discovery process. | researchgate.netnih.govnih.gov |

| Competitive Binding Assay | A known, fluorescently-labeled peptide is displaced from the target by peptides from a library. A change in fluorescence indicates a binding "hit". | Fast and easy to implement; Does not require expensive instrumentation for readout. | drugtargetreview.com |

Computational Biology and Bioinformatics in Peptide Design

Computational biology and bioinformatics are indispensable for the rational design and optimization of EGFRvIII-targeting peptides. These in silico approaches complement experimental screening by predicting peptide structure, binding affinity, and specificity, thereby reducing the time and cost associated with laboratory work.

A primary step often involves creating a three-dimensional (3D) model of the target protein, EGFRvIII, if one is not available. This is typically achieved through homology modeling, using the known structure of wild-type EGFR as a template. researchgate.net Bioinformatics tools such as Protparam, ProtScale, and SOPMA can be used to analyze the primary and secondary structures of the EGFRvIII protein, predicting properties like its molecular mass, isoelectric point, and hydropathicity. researchgate.net

With a 3D model in hand, researchers can perform virtual high-throughput screening and molecular docking simulations. researcher.lifeplos.org In this process, large virtual libraries of peptides are computationally docked into the binding site of the EGFRvIII model. researcher.life These simulations calculate the binding energy and analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the peptide and the receptor. researcher.lifeplos.org This allows for the ranking of peptides based on their predicted binding affinity and stability. plos.org For instance, computational docking analysis was used to confirm that the peptide VLGREEWSTSYW has a good affinity for EGFRvIII. researchgate.net

Structural analysis of these docked complexes can reveal key insights for peptide optimization. Studies have identified that the binding site for certain peptides on EGFRvIII can be divided into distinct regions (hydrophobic, polar, and mixed), with the peptide's selectivity often originating from its central section, which can form different hydrogen bond networks with EGFRvIII compared to EGFRwt. researcher.life Other computational strategies aim to design peptides that mimic natural protein interfaces, such as designing β-hairpins that competitively inhibit the EGFR dimerization essential for receptor activation. mdpi.comnih.gov

Advanced computational methods like Molecular Dynamics (MD) simulations and the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) method are used to further refine predictions. plos.org MD simulations model the dynamic movements of the peptide-receptor complex over time, providing a more realistic view of its stability, while MM-PBSA calculations offer a more accurate estimation of the binding free energy. plos.org

Table 2: Computational Tools and Methods in Peptide Design

| Tool/Method | Application | Purpose | References |

| Homology Modeling (e.g., SWISS-MODEL) | 3D Structure Prediction | To create a 3D structural model of EGFRvIII when an experimental structure is unavailable. | researchgate.netresearchgate.net |

| Molecular Docking | Virtual Screening & Binding Pose Prediction | To predict how a peptide binds to the EGFRvIII receptor and estimate its binding affinity. | researchgate.netresearcher.lifeplos.org |

| Molecular Dynamics (MD) Simulation | Complex Stability Analysis | To simulate the dynamic behavior of the peptide-EGFRvIII complex and assess its stability over time. | plos.org |

| MM-PBSA | Binding Free Energy Calculation | To provide a more accurate calculation of the binding affinity between the peptide and the receptor. | plos.org |

| Bioinformatics Analysis (e.g., Protparam, SOPMA) | Protein Characterization | To predict the physicochemical properties and secondary structure of the EGFRvIII protein. | researchgate.net |

In Vitro and Ex Vivo Functional Characterization Assays

Following identification through screening and computational analysis, peptide candidates must undergo rigorous functional characterization to validate their binding properties and biological activity. These assays are performed using cell lines (in vitro) and sometimes in tissue models (ex vivo).

A fundamental assay is the binding analysis, commonly performed using flow cytometry. researchgate.netnih.gov For these experiments, peptides are typically synthesized and labeled with a fluorescent tag, such as fluorescein (B123965) isothiocyanate (FITC). nih.gov The labeled peptides are then incubated with various cell lines: those expressing EGFRvIII (e.g., DKMG cells), those expressing only wild-type EGFR (e.g., H1299 cells), and those negative for EGFR (e.g., K562 cells). nih.gov Flow cytometry quantifies the fluorescence intensity of the cells, which corresponds to the amount of bound peptide. This allows for the direct assessment of a peptide's binding affinity and, crucially, its specificity for EGFRvIII over wild-type EGFR. researchgate.netnih.gov

Internalization assays are also critical to determine if a peptide is taken up by the target cell after binding. This can also be measured by flow cytometry, where cells are treated to remove surface-bound peptides before analysis, ensuring that the detected fluorescence is from internalized peptides only. nih.gov Confocal microscopy provides visual confirmation of these results, showing the subcellular localization of the fluorescently labeled peptides. nih.gov

Other biophysical techniques are used to quantify binding kinetics. Anisotropy binding assays, for example, can be employed to measure the affinity of the peptide for the receptor and to substantiate computational findings. researcher.life Competition assays are another powerful tool where the unlabeled candidate peptide is tested for its ability to compete with and displace a known ligand (like EGF) or another labeled peptide from the receptor. nih.gov

For more complex functional characterization, ex vivo models like the chicken egg chorioallantoic membrane (CAM) assay can be used to analyze tissue distribution and tumor xenograft specificity of the peptides. mdpi.comnih.gov Furthermore, advanced in vivo screening approaches, such as in utero electroporation in animal models, can be used to functionally characterize the impact of EGFR variants and potentially the peptides that target them in a biologically relevant setting. nih.govnih.gov

Table 3: Functional Characterization Assays for EGFRvIII Peptides

| Assay | Purpose | Typical Readout | References |

| Flow Cytometry | To quantify peptide binding and internalization in different cell lines. | Mean Fluorescence Intensity (MFI) of cell populations. | researchgate.netnih.gov |

| Confocal Microscopy | To visualize peptide binding and subcellular localization. | Fluorescent images of cells showing peptide location. | nih.gov |

| Anisotropy Binding Assay | To quantitatively measure the binding affinity between the peptide and the receptor. | Change in the rotational motion of the labeled peptide upon binding. | researcher.life |

| Competition Assay | To determine if the peptide binds to a specific site and can displace a known ligand. | Reduction in the signal from a labeled competitor molecule. | nih.gov |

| Chicken Egg Chorioallantoic Membrane (CAM) Assay | To analyze tissue distribution and tumor specificity in a simple ex vivo model. | Visualization and quantification of peptide accumulation in tissues/tumors. | mdpi.comnih.gov |

Emerging Challenges and Future Directions in Egfrviii Peptide Research

Approaches for Optimizing Peptide Immunogenicity and Therapeutic Potency

The effectiveness of a peptide-based vaccine like PEPvIII depends on its ability to elicit a strong and specific immune response. The peptide itself has limited immunogenicity; therefore, various strategies are employed to enhance its power and therapeutic effect.

Methods to boost immunogenicity include:

Use of Adjuvants: Adjuvants are substances that enhance the body's immune response to an antigen. The TLR5 agonist flagellin (B1172586) B has been used with EGFRvIII peptide in preclinical models, resulting in an increase in CD8+ T cell numbers, a reduction in regulatory T cells (Tregs) in the brain, and diminished tumor volume. biocat.com Granulocyte-macrophage colony-stimulating factor (GM-CSF) has also been used as an adjuvant in clinical trials to help stimulate the immune system. nih.gov

Dendritic Cell (DC) Vaccines: Dendritic cells are potent antigen-presenting cells. A common strategy involves pulsing a patient's own DCs with the PEPvIII peptide ex vivo. nih.gov These "educated" DCs are then re-infused into the patient, where they can effectively present the peptide to T cells, activating CD4+ and CD8+ T cells to specifically target and destroy tumor cells expressing EGFRvIII. nih.gov Studies show that PEPvIII-pulsed DCs can sensitize cytotoxic T lymphocytes (CTLs) which then secrete cytokines like IFN-γ upon encountering EGFRvIII-positive target cells. nih.gov

Peptide Modification and Delivery: The stability and delivery of the peptide can be optimized. One approach involves developing enantiomeric D-peptides, which are less susceptible to proteolytic degradation than their natural L-peptide counterparts. nih.gov A D-peptide version of an EGFR/EGFRvIII-targeting peptide demonstrated prolonged circulation and enhanced accumulation within tumors in preclinical studies. nih.gov

| Approach | Mechanism | Example/Outcome |

| Adjuvant Co-administration | Enhances the innate immune response, leading to a more robust and durable adaptive immune response against the peptide antigen. | Co-administration with flagellin B increased CD8+ T cells and reduced tumor volume in a mouse model. biocat.com |

| Dendritic Cell Pulsing | Uses the patient's own dendritic cells to efficiently present the PEPvIII antigen to T cells, initiating a powerful and specific cytotoxic T cell response. nih.gov | PEPvIII-DC-CTLs showed significantly higher killing efficacy against EGFRvIII-positive cells compared to non-pulsed controls. nih.gov |

| Fusion Proteins | Covalently linking the peptide-MHC complex to immune-stimulating molecules like IL-2. cuebiopharma.com | An E7-pHLA-IL2-Fc fusion protein (CUE-101) enhanced tumor antigen-specific T-cell activation. cuebiopharma.com |

| Peptide Stabilization | Creating modified peptides (e.g., D-peptides) that are more resistant to degradation in the body. nih.gov | A d-peptide ligand showed prolonged circulation and improved tumor accumulation compared to its L-peptide version. nih.gov |

This table provides an interactive summary of approaches for optimizing peptide immunogenicity.

Advancements in Scalable and Cost-Effective Peptide Production for Research

The availability of high-quality peptides is fundamental for both preclinical research and the development of clinical therapies. Advancements in peptide synthesis and discovery are crucial for driving the field forward.

Chemical Synthesis: Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of peptide production. mdpi.com This method allows for the fabrication of large quantities of highly pure peptides, such as the 13-amino-acid PEPvIII (LEEKKGNYVVTDHC), which is crucial for research and vaccine development. nih.govmdpi.com The process enables precise control over the peptide sequence and facilitates modifications that can improve stability or immunogenicity.

Phage Display Technology: For discovering new peptide ligands that bind to specific targets like EGFRvIII, phage display is a powerful high-throughput screening method. nih.gov By screening vast libraries of random peptides, researchers can identify novel sequences with high affinity and specificity for the target receptor. nih.govresearchgate.net For example, a novel 12-mer peptide (VLGREEWSTSYW) that binds specifically to EGFRvIII was identified using this technique, opening avenues for new diagnostic and therapeutic agents. nih.govresearchgate.net These newly discovered peptides can then be produced synthetically for further investigation.

| Technology | Application in Peptide Research | Key Advantage |

| Solid-Phase Peptide Synthesis (SPPS) | Manufacturing of specific peptide sequences like PEPvIII for use in vaccines and functional studies. nih.govmdpi.com | Allows for the production of large quantities of high-purity peptides and enables chemical modifications. mdpi.com |

| Phage Display | High-throughput screening of large libraries to discover novel peptides that bind to a target of interest, such as the EGFRvIII receptor. nih.govresearchgate.net | Identifies new, high-affinity peptide ligands that can be developed into targeted therapies or diagnostic tools. nih.gov |

| Next-Generation Sequencing (NGS) | Used in conjunction with phage display to sequence and identify the most abundant (and likely highest affinity) peptide clones from a screening campaign. nih.gov | Provides deep, quantitative analysis of selected peptide populations, accelerating the discovery process. nih.gov |

This table provides an interactive summary of advancements in peptide production and discovery.

Integration of EGFRvIII Peptide Research with Novel Immunotherapeutic Platforms

CAR T-Cell Therapy: The EGFRvIII peptide is instrumental in the development of CAR T-cell therapies for cancers like glioblastoma. While the CAR construct itself targets the EGFRvIII protein on the tumor cell surface, the peptide is used in the research and development phase to test the specificity and function of the engineered T-cells. nih.govnih.gov Furthermore, addressing the challenges of CAR T-cell therapy, such as the immunosuppressive tumor microenvironment, involves combination strategies that can enhance CAR T-cell infiltration and persistence. nih.gov

Advanced Antibody Constructs: The specificity of the EGFRvIII junction is being exploited to create highly targeted antibody-based therapies. Researchers have developed bispecific tetravalent antibodies, known as TandAbs, that can simultaneously bind to the EGFRvIII on tumor cells and to CD3 on T-cells. nih.gov This dual-targeting mechanism effectively brings T-cells into close proximity with cancer cells, triggering potent, targeted cell killing. The binding of these antibodies can be competitively inhibited by the PEPvIII peptide, confirming their specificity for the unique tumor antigen. nih.gov